Cyclopropyl Substituent Enhances Metabolic Stability Relative to Des-Cyclopropyl Analogs
The cyclopropyl group at the pyridazine 6-position is a well-documented metabolic soft-spot blocker that reduces cytochrome P450-mediated oxidation. In the piperazin-1-ylpyridazine class, compounds bearing a cyclopropyl substituent exhibited a 5- to 10-fold improvement in half-life in human liver microsomes (HLM) compared to analogs with unsubstituted or methyl-substituted pyridazine rings [1]. While this specific compound has not been publicly tested in HLM assays, the presence of the cyclopropyl group is predicted to confer similar stability advantages over des-cyclopropyl analogs, making it a more robust candidate for in vivo studies.
| Evidence Dimension | Metabolic stability (intrinsic clearance in HLM) |
|---|---|
| Target Compound Data | Predicted t1/2 > 60 min (class inference based on cyclopropyl substitution) |
| Comparator Or Baseline | Des-cyclopropyl analog (unsubstituted pyridazine): reported t1/2 = 15 min in similar scaffold [1] |
| Quantified Difference | Approximately 4- to 10-fold improvement in half-life |
| Conditions | Human liver microsome assay (1 µM substrate, 1 mg/mL protein, 37°C) |
Why This Matters
Higher metabolic stability reduces the risk of rapid clearance, increasing the likelihood of sustained target exposure in cellular or in vivo models.
- [1] Llona-Minguez, S., et al. (2017). Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. Journal of Medicinal Chemistry, 60(5), 2185–2205. View Source
